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molecular formula C12H8FNO2 B1503483 5-(3-Fluorophenyl)picolinic acid CAS No. 1158763-55-3

5-(3-Fluorophenyl)picolinic acid

Cat. No. B1503483
M. Wt: 217.2 g/mol
InChI Key: JJDSMZVLNUOPNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181235B2

Procedure details

To a round bottom flask was added methyl 5-bromopicolinate 6-5 (900 mg, 4.2 mmol), 3-fluorophenylboronic acid 6-6 (875 mg, 6.3 mmol), Pd(PPh3)4 (482 mg, 0.42 mmol), saturated Na2CO3 (3 mL), ethanol (3 mL) and toluene (9 mL). The reaction was refluxed at 100° C. for 3 hours. The reaction was cooled down to room temperature, and the precipitate was collected by filtration and briefly washed with ethyl acetate. The sodium salt was acidified with 1N HCl to give 5-(3-fluorophenyl)picolinic acid 6-7 as a white solid. MS m/z 218.1 (M+1).
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
875 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
482 mg
Type
catalyst
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([C:8]([O:10]C)=[O:9])=[N:6][CH:7]=1.[F:12][C:13]1[CH:14]=[C:15](B(O)O)[CH:16]=[CH:17][CH:18]=1.C([O-])([O-])=O.[Na+].[Na+].C(O)C>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1(C)C=CC=CC=1>[F:12][C:13]1[CH:18]=[C:17]([C:2]2[CH:3]=[CH:4][C:5]([C:8]([OH:10])=[O:9])=[N:6][CH:7]=2)[CH:16]=[CH:15][CH:14]=1 |f:2.3.4,^1:34,36,55,74|

Inputs

Step One
Name
Quantity
900 mg
Type
reactant
Smiles
BrC=1C=CC(=NC1)C(=O)OC
Name
Quantity
875 mg
Type
reactant
Smiles
FC=1C=C(C=CC1)B(O)O
Name
Quantity
3 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
482 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
Quantity
9 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled down to room temperature
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
WASH
Type
WASH
Details
briefly washed with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1)C=1C=CC(=NC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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